

Application Note: Precision Chlorination of 4-Methyl-3-Nitrophenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

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Introduction & Mechanistic Insight

The substrate, 4-methyl-3-nitrophenol, contains three substituents that influence the position of incoming electrophiles (

):

- Hydroxyl (-OH) at C1: A strong activator and ortho, para director.
- Methyl (-CH₃) at C4: A weak activator and ortho, para director.
- Nitro (-NO₂) at C3: A strong deactivator and meta director.[1]

Regioselectivity Analysis

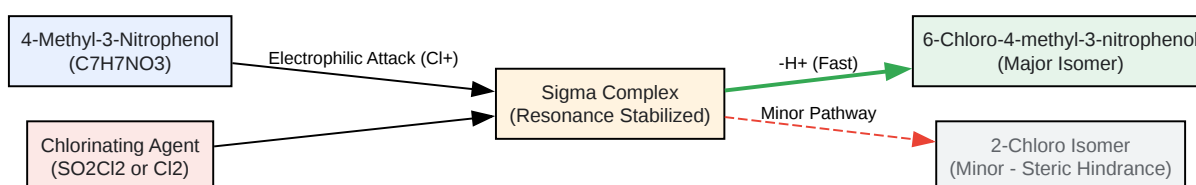
The C4 position is blocked by the methyl group. The directing effects compete as follows:

- Position C2 (Ortho to OH): Activated by -OH. However, it is sterically hindered, being sandwiched between the -OH and the bulky -NO₂ group.

- Position C6 (Ortho to OH): Activated by -OH. Para to the -NO₂ group (deactivated), but significantly less sterically hindered than C2.
- Position C5 (Meta to OH): Activated by -CH₃ (ortho) and directed to by -NO₂ (meta). However, the strong activation of the -OH group usually dominates, making C5 less reactive than C2 or C6.

Conclusion: The reaction is kinetically controlled to favor C6-chlorination, yielding 6-chloro-4-methyl-3-nitrophenol.

Reaction Scheme (DOT Visualization)



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Caption: Electrophilic aromatic substitution pathway favoring C6 chlorination due to steric factors.

Safety & Pre-requisites

Hazard Warning:

- Nitrophenols: Toxic by inhalation and ingestion. Known to stain skin yellow/brown. Potential sensitizers.
- Sulfuryl Chloride (SO₂Cl₂): Reacts violently with water. Releases toxic HCl and SO₂ gases. Work in a fume hood.
- Chlorine Gas (Cl₂): Reacts violently with water. Releases toxic HCl and O₂ gases. Work in a fume hood.

): Highly toxic corrosive gas.

PPE Requirements:

- Butyl rubber gloves (Nitrophenols penetrate nitrile).
- Full-face shield or safety goggles.
- Properly functioning fume hood.

Experimental Protocols

Method A: High-Selectivity Lab Scale (Sulfuryl Chloride)

Best for: Small to medium scale (1g – 100g), high purity requirements.

Rationale: Sulfuryl chloride (

) provides a controlled source of chlorine. It is less aggressive than

gas and allows for precise stoichiometry, minimizing over-chlorination to di-chloro species.

Materials:

- 4-Methyl-3-nitrophenol (1.0 equiv)^{[2][3][4][5]}
- Sulfuryl Chloride (1.05 equiv)
- Dichloromethane (DCM) or Toluene (Solvent)
- Diisopropylamine (Catalyst, optional, 0.5 mol%)

Procedure:

- Dissolution: In a dry 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve 4-methyl-3-nitrophenol (15.3 g, 100 mmol) in DCM (150 mL).
- Temperature Control: Cool the solution to 0–5 °C using an ice bath.

- Addition: Add Sulfuryl Chloride (8.5 mL, 105 mmol) dropwise over 30 minutes. Note: Gas evolution (HCl/SO₂) will occur.
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) or HPLC.
- Quench: Pour the reaction mixture carefully into ice-water (200 mL).
- Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
- Wash: Wash combined organics with water (100 mL) and brine (100 mL). Dry over anhydrous .
- Isolation: Evaporate the solvent under reduced pressure to yield the crude yellow solid.
- Purification: Recrystallize from Ethanol/Water (80:20) or use column chromatography if high isomeric purity (>99%) is required.

Method B: Industrial Scale (Chlorine Gas)

Best for: Large scale (>1 kg), cost-efficiency.

Rationale: Direct chlorination is economical but prone to over-chlorination. The use of a catalyst (amine) promotes ortho-selectivity.

Procedure:

- Melt Phase: Heat 4-methyl-3-nitrophenol to 80–85 °C (just above its melting point) in a jacketed reactor.
- Catalyst: Add Diisopropylamine (0.5% w/w).
- Chlorination: Introduce Chlorine gas () through a sparger tube below the surface of the melt. Rate: Control to maintain temperature <100 °C (exothermic).

- Endpoint: Stop

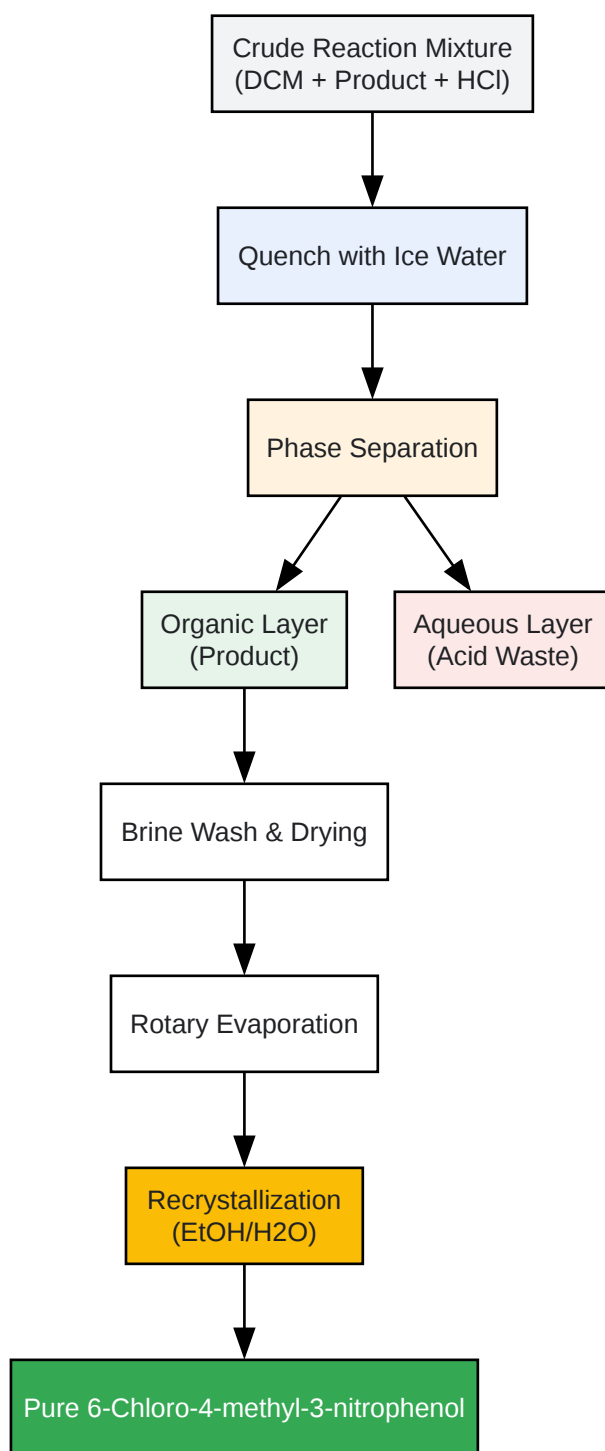
flow when 1.0 molar equivalent has been consumed (monitor by weight gain or GC).

- Degassing: Purge with Nitrogen (

) for 30 minutes to remove residual HCl.

Workup & Purification Workflow

The following diagram illustrates the purification logic to separate the product from unreacted starting material and minor isomers.



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Caption: Standard workup protocol for isolation of chlorinated nitrophenols.

Data Summary & QC Specifications

Parameter	Specification	Notes
Appearance	Yellow crystalline solid	Darkens upon light exposure.
Melting Point	65 – 70 °C	Distinct from starting material (77-78 °C).
HPLC Purity	> 98.0%	Method: C18 Column, ACN/Water gradient.
¹ H NMR	Check for loss of C6-H signal	C2-H will appear as a singlet (or weak doublet).
Mass Spec	M+ (187/189)	Characteristic 3:1 Chlorine isotope pattern.

Troubleshooting Guide

- Issue: Low Conversion.
 - Cause: Moisture in solvent (decomposes).
 - Fix: Use anhydrous DCM and fresh reagent.
- Issue: Di-chlorination.
 - Cause: Excess reagent or high temperature.
 - Fix: Strict stoichiometry (1.05 eq) and keep T < 25 °C.
- Issue: Regio-isomer contamination.
 - Cause: Lack of steric control.^[1]
 - Fix: Recrystallize from Ethanol/Water; the 6-chloro isomer typically crystallizes preferentially.

References

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- Reaction Mechanisms in Nitrophenols
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